molecular formula C9H11ClF3NS B6208789 methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride CAS No. 2703774-24-5

methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride

Cat. No. B6208789
CAS RN: 2703774-24-5
M. Wt: 257.7
InChI Key:
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Description

Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride, also known as MTSEA-HCl, is a versatile organic compound with a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. MTSEA-HCl is a colorless, water-soluble, and non-toxic solid with a melting point of 91-93°C. It is a derivative of the amine group and is composed of a methyl group attached to a trifluoromethylsulfanylphenylmethyl group.

Mechanism of Action

Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride acts as a proton donor, donating a proton to the substrate molecule in order to facilitate the reaction. The proton is accepted by the substrate molecule, which then undergoes a reaction with the methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride molecule. This reaction is known as a proton transfer reaction.
Biochemical and Physiological Effects
methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). In addition, methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride has been shown to be a potent anti-inflammatory agent, as well as an antipyretic.

Advantages and Limitations for Lab Experiments

Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is a versatile compound with a wide range of applications in the laboratory. It is a non-toxic, water-soluble compound that can be used in a variety of reactions. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is also sensitive to light and air, making it difficult to store and handle.

Future Directions

There are a number of potential future directions for research involving methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride. These include further investigation into the biochemical and physiological effects of methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, research into the mechanism of action of methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride and its potential for use as a catalyst in transition metal-catalyzed reactions is also of interest. Finally, further research into the storage and handling of methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is needed to ensure its safe and effective use in the laboratory.

Synthesis Methods

Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of trifluoromethylsulfanylphenylmethyl bromide with sodium amide in anhydrous dimethylformamide (DMF) to produce trifluoromethylsulfanylphenylmethyl amine. The second step involves the reaction of the amine with hydrochloric acid to produce methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride.

Scientific Research Applications

Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is a versatile compound with a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. It is used as a catalyst in the synthesis of various compounds, such as heterocycles, polymers, and polysaccharides. It is also used as a ligand in transition metal-catalyzed reactions, such as hydroamination and hydroalkoxylation. In addition, it is used as a reagent in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride involves the reaction of 4-(trifluoromethyl)thiophenol with benzyl chloride to form 4-[(benzylsulfanyl)methyl]phenyl trifluoromethyl sulfide. This intermediate is then reacted with methylamine to form the final product, methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride.", "Starting Materials": [ "4-(trifluoromethyl)thiophenol", "benzyl chloride", "methylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethyl)thiophenol (1.0 equiv) and benzyl chloride (1.2 equiv) in diethyl ether and add sodium hydroxide (1.2 equiv) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Extract the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain 4-[(benzylsulfanyl)methyl]phenyl trifluoromethyl sulfide as a yellow oil.", "Step 3: Dissolve 4-[(benzylsulfanyl)methyl]phenyl trifluoromethyl sulfide (1.0 equiv) in methanol and add methylamine (1.2 equiv) and hydrochloric acid (1.2 equiv) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Concentrate the reaction mixture under reduced pressure and dissolve the residue in water. Adjust the pH of the solution to 7-8 with sodium hydroxide and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride as a white solid." ] }

CAS RN

2703774-24-5

Product Name

methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride

Molecular Formula

C9H11ClF3NS

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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